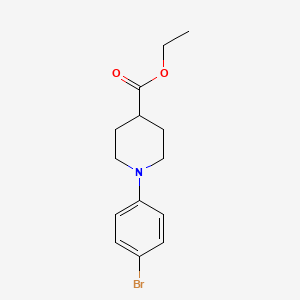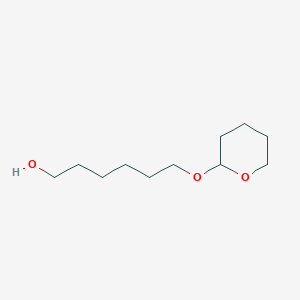
6-ethyl-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-1-benzothiophene-2-carboxylic acid is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of an ethyl group at the 6th position and a carboxylic acid group at the 2nd position of the benzothiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
6-ethyl-1-benzothiophene-2-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 6-ethyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound without the ethyl and carboxylic acid groups.
2-Substituted Benzothiophenes: Compounds with various substituents at the 2nd position.
6-Substituted Benzothiophenes: Compounds with different groups at the 6th position.
Uniqueness
6-ethyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that are not observed in other benzothiophene derivatives .
Propiedades
Fórmula molecular |
C11H10O2S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
6-ethyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O2S/c1-2-7-3-4-8-6-10(11(12)13)14-9(8)5-7/h3-6H,2H2,1H3,(H,12,13) |
Clave InChI |
GDIAROAOPDPLCO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C=C(S2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-13C]-phenylalanine](/img/structure/B8581220.png)










